An In-depth Technical Guide to (3-Fluoro-5-Methylphenyl)Boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (3-Fluoro-5-Methylphenyl)Boronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluoro-5-methylphenyl)boronic acid, a versatile organoboron compound, has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart favorable electronic properties and steric hindrance, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (3-Fluoro-5-methylphenyl)boronic acid, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed experimental protocols and an exploration of its relevance in targeting cancer signaling pathways are presented to support researchers in their drug discovery endeavors.
Core Properties of (3-Fluoro-5-Methylphenyl)Boronic Acid
(3-Fluoro-5-methylphenyl)boronic acid is a white to off-white crystalline powder at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 850593-06-5[1][2][3][4] |
| Molecular Formula | C₇H₈BFO₂[1][2][5] |
| Synonyms | 3-Fluoro-5-methylbenzeneboronic acid, 5-Fluoro-3-methylphenylboronic acid, 3-Borono-5-fluorotoluene[1][5][6] |
| InChI Key | QQPLHUGOUZKARP-UHFFFAOYSA-N[5] |
| SMILES | CC1=CC(F)=CC(B(O)O)=C1[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 153.95 g/mol [1][2][7] |
| Melting Point | 216-222 °C[1][6] |
| Boiling Point (Predicted) | 296.0 ± 50.0 °C[6] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³[6] |
| pKa (Predicted) | 7.59 ± 0.10[6] |
| Appearance | White to off-white crystalline powder[1][8] |
| Solubility | Soluble in Methanol[6] |
Synthesis and Reactivity
While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of a corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For (3-Fluoro-5-Methylphenyl)Boronic Acid, the synthesis would typically start from 1-bromo-3-fluoro-5-methylbenzene.
The primary utility of (3-Fluoro-5-methylphenyl)boronic acid in organic synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for constructing complex molecular architectures. The fluorine substituent on the phenyl ring can enhance the compound's reactivity and selectivity in these transformations.[1]
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with (3-Fluoro-5-Methylphenyl)Boronic Acid. This protocol is based on general procedures for similar reactions and should be adapted and optimized for specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
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(3-Fluoro-5-Methylphenyl)Boronic Acid
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Aryl bromide (e.g., 4-bromoanisole)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (3-Fluoro-5-Methylphenyl)Boronic Acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by adding palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
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Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
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Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask.
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Reaction Initiation: Add the prepared catalyst system to the reaction mixture.
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Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
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Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Applications in Drug Discovery and Medicinal Chemistry
(3-Fluoro-5-methylphenyl)boronic acid is a valuable reagent in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals for treating cancer.[7] The incorporation of the 3-fluoro-5-methylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Targeting Cancer Signaling Pathways
Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various tumors, including triple-negative breast cancer (TNBC).[4] Compounds synthesized using (3-Fluoro-5-methylphenyl)boronic acid can be designed to inhibit key components of this pathway.
For instance, flavonoid-based amide derivatives have been synthesized and evaluated for their ability to regulate the PI3K/AKT signaling pathway.[4] A crucial step in the synthesis of these potential anticancer agents involves a Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid, highlighting the importance of reagents like (3-Fluoro-5-methylphenyl)boronic acid in accessing novel chemical matter for drug discovery. The synthesized compounds can potentially inhibit the phosphorylation of key proteins in the PI3K/AKT pathway, such as AKT and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
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Caption: Potential Inhibition of the PI3K/AKT Signaling Pathway.
Conclusion
(3-Fluoro-5-methylphenyl)boronic acid is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules and the development of novel pharmaceuticals. Its well-defined properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool. As demonstrated, its application extends to the synthesis of targeted therapies aimed at critical cancer signaling pathways, underscoring its significance in the ongoing quest for more effective treatments for diseases like cancer. This guide provides the essential technical information for researchers to effectively utilize this versatile compound in their scientific pursuits.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
